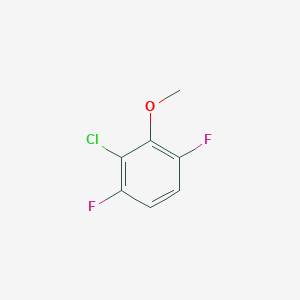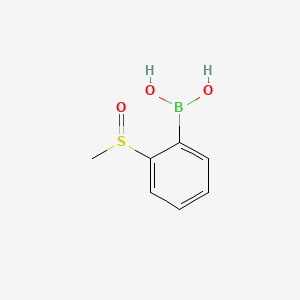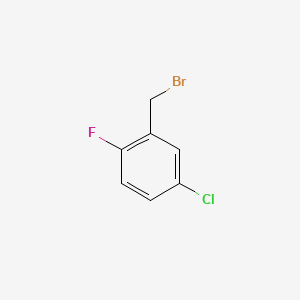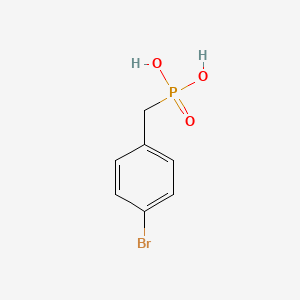
5-(4-溴苯基)-1,3-噁唑
描述
5-(4-Bromophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Bromophenyl)-1,3-oxazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Bromophenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环氧化和代谢研究
将2H-噁唑氧化为2-噁唑酮,一种环状碳酸酯,涉及各种4-或5-取代的噁唑,表明存在重要的代谢转化。这一过程主要由肝脏中的醛氧化酶催化,突显了该化合物在药代动力学和药物开发中的代谢相关性 (Arora, Philip, Huang, & Shu, 2012)。
抗菌和抗氧化性能
一项关于含有4-[(4-溴苯基)磺酰基]苯基基团的化合物的研究,与5-(4-溴苯基)-1,3-噁唑相关,展示了对特定细菌菌株的有希望的抗菌活性和抗氧化效果。这表明了开发新的抗菌剂的潜力 (Apostol et al., 2022)。
配位化学
噁唑,包括5-(4-溴苯基)-1,3-噁唑等变体,在配位化学中具有重要意义,特别是作为过渡金属催化的不对称合成中的配体。它们提供了多功能配体设计、简单合成和可修改的供体原子附近的手性中心,有助于不对称催化的发展 (Gómez, Muller, & Rocamora, 1999)。
合成和表征用于药理应用
对5-(4-溴苯基)-1,3-噁唑衍生物的合成和结构阐明已经探讨了它们潜在的药理学性质。在这些合成中取得的高产率和纯度,使用微波辅助合成等方法,使它们对药物开发和相关应用具有重要意义 (Venugopala, 2018)。
抗病毒活性
对5-羟基烷基氨基-1,3-噁唑衍生物的研究,与5-(4-溴苯基)-1,3-噁唑密切相关,显示出在实验室环境中对人类巨细胞病毒(HCMV)具有中等抗病毒活性。这些发现突显了1,3-噁唑衍生物在开发新的抗病毒化合物中的潜力 (Abdurakhmanova et al., 2020)。
安全和危害
作用机制
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is associated with this compound, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a non-substrate of p-glycoprotein, which may influence its bioavailability .
Action Environment
The suzuki–miyaura coupling reaction associated with this compound is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
生化分析
Biochemical Properties
5-(4-Bromophenyl)-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of 5-(4-Bromophenyl)-1,3-oxazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to cellular damage, affecting various cellular components such as lipids, proteins, and DNA. Additionally, 5-(4-Bromophenyl)-1,3-oxazole has been reported to alter the expression of genes involved in antioxidant defense mechanisms, further impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 5-(4-Bromophenyl)-1,3-oxazole exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the interaction with acetylcholinesterase results in the inhibition of this enzyme, disrupting normal neurotransmission . Additionally, 5-(4-Bromophenyl)-1,3-oxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of 5-(4-Bromophenyl)-1,3-oxazole can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to 5-(4-Bromophenyl)-1,3-oxazole has been associated with sustained oxidative stress and cellular damage . Additionally, the degradation products of this compound may also contribute to its biological activity, further complicating its temporal effects.
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-1,3-oxazole in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage. Studies have identified threshold doses beyond which the adverse effects of 5-(4-Bromophenyl)-1,3-oxazole become pronounced, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-(4-Bromophenyl)-1,3-oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can alter metabolic flux and metabolite levels, impacting cellular redox balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-(4-Bromophenyl)-1,3-oxazole within cells and tissues are mediated by specific transporters and binding proteins. Studies have indicated that this compound can be actively transported across cellular membranes, accumulating in specific tissues and cellular compartments . The localization and accumulation of 5-(4-Bromophenyl)-1,3-oxazole can influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(4-Bromophenyl)-1,3-oxazole plays a crucial role in its activity and function. This compound has been observed to localize in mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals may direct 5-(4-Bromophenyl)-1,3-oxazole to specific cellular compartments, further influencing its biological activity.
属性
IUPAC Name |
5-(4-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBCQOHEPVLTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380062 | |
| Record name | 5-(4-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72571-06-3 | |
| Record name | 5-(4-Bromophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72571-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

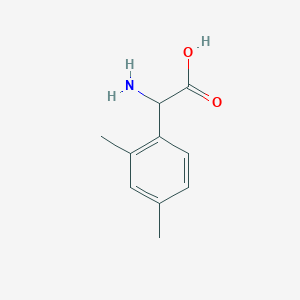

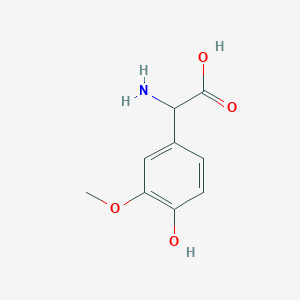
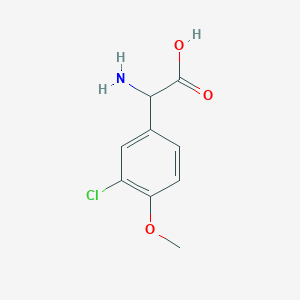
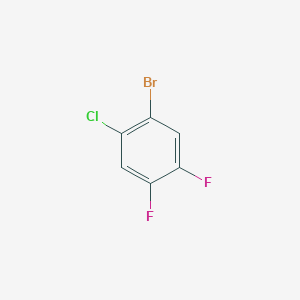


![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
